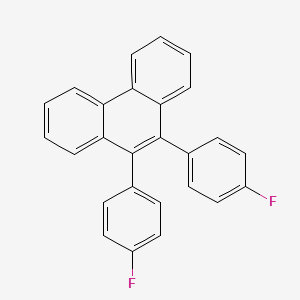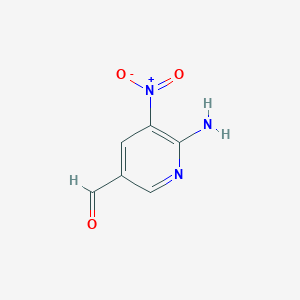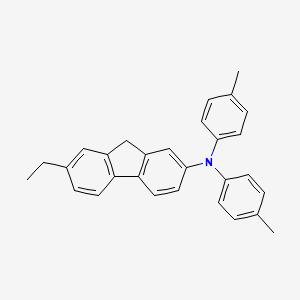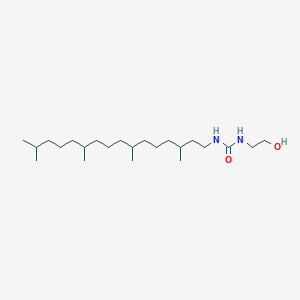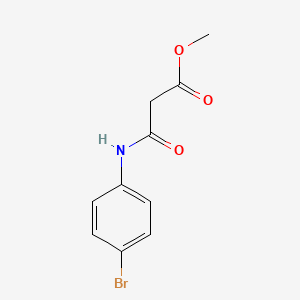
2-Methyl-6-(trifluoromethyl)tetradec-5-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(trifluoromethyl)tetradec-5-ene is an organic compound with the molecular formula C16H29F3 It is a derivative of tetradecene, characterized by the presence of a trifluoromethyl group and a methyl group on the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable electrophile to introduce the trifluoromethyl group onto the tetradecene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methyl-6-(trifluoromethyl)tetradec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Methyl-6-(trifluoromethyl)tetradec-5-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
相似化合物的比较
Similar Compounds
1-Tetradecene: A simpler alkene without the trifluoromethyl and methyl groups.
2-Methyl-1-tetradecene: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)tetradec-5-ene: Similar but without the methyl group.
Uniqueness
2-Methyl-6-(trifluoromethyl)tetradec-5-ene is unique due to the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
821799-59-1 |
|---|---|
分子式 |
C16H29F3 |
分子量 |
278.40 g/mol |
IUPAC 名称 |
2-methyl-6-(trifluoromethyl)tetradec-5-ene |
InChI |
InChI=1S/C16H29F3/c1-4-5-6-7-8-9-12-15(16(17,18)19)13-10-11-14(2)3/h13-14H,4-12H2,1-3H3 |
InChI 键 |
SVGHCWUHZCIEER-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=CCCC(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
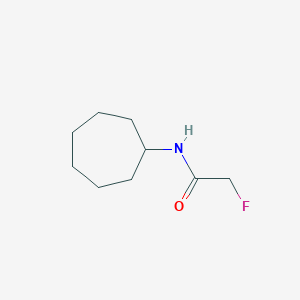
![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
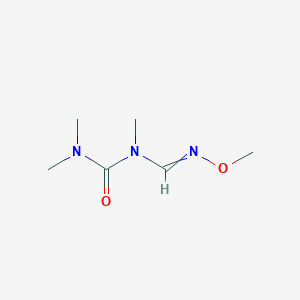
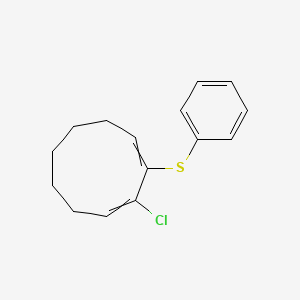
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
